molecular formula C9H14N8 B14020957 (e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide CAS No. 23140-10-5

(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide

Cat. No.: B14020957
CAS No.: 23140-10-5
M. Wt: 234.26 g/mol
InChI Key: OTUYLKVGTHZDRG-UHFFFAOYSA-N
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Description

(E)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide is a hydrazine-derived compound featuring a diaminomethylidene hydrazinyl group attached to a 3-methylphenyl ring and a diazenecarboximidamide moiety.

Properties

CAS No.

23140-10-5

Molecular Formula

C9H14N8

Molecular Weight

234.26 g/mol

IUPAC Name

1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine

InChI

InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17)

InChI Key

OTUYLKVGTHZDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .

Mechanism of Action

The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ambazone ([4-(2-(Diaminomethylidene)hydrazinyl)phenyl] iminothiourea)
  • Structure: Shares the diaminomethylidene hydrazinyl group but replaces the diazenecarboximidamide with an iminothiourea group.
  • Applications : Used as an oral antiseptic with antibacterial activity comparable to sulfonamides .
Urea Derivatives ()
  • Examples : Compounds 1f, 1g, 2a, and 2b feature hydrazinyl groups linked to piperazine-thiazole-urea scaffolds.
  • Structural Contrast : The target compound lacks the urea and thiazole moieties but retains the hydrazinyl aromatic system.
  • Physical Properties : Urea derivatives exhibit melting points ranging from 188–207°C and yields of 70–78% . The target compound’s methylphenyl group may lower its melting point due to increased hydrophobicity.
Antitumor Quinazoline Derivative ()
  • Structure : Contains a chlorophenyl-hydrazinyl group attached to a quinazoline ring.
Triazole Derivatives ()
  • Examples: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol.
  • Function : Investigated as SARS-CoV-2 inhibitors due to hydrazinyl-triazole interactions .
  • Contrast : The target compound’s diazenecarboximidamide group may provide stronger π-π stacking with aromatic residues in viral proteins, though this requires experimental validation.
Table 1: Comparative Data
Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Biological Activity
Target Compound Not reported Diaminomethylidene hydrazinyl, diazenecarboximidamide, 3-methylphenyl Not reported Inferred antimicrobial/antitumor
Ambazone ~250 (estimated) Diaminomethylidene hydrazinyl, iminothiourea Not reported Antibacterial
Urea Derivative 1f 667.9 (ESI-MS) Piperazine-thiazole-urea, hydrazinyl 198–200 Not specified
Quinazoline Derivative Not reported Chlorophenyl-hydrazinyl, quinazoline Not reported Antitumor
Triazole Derivative (4-chlorophenyl) ~350 (estimated) Hydrazinyl-triazole-thiol Not reported Antiviral (SARS-CoV-2)
Key Observations :

Steric Effects : The 3-methylphenyl group in the target compound may hinder interactions with flat binding pockets compared to ambazone’s simpler phenyl group .

Solubility : The absence of ionizable groups (e.g., sulfonamide in compounds) may limit aqueous solubility compared to celecoxib-related derivatives .

Biological Activity

(E)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, a compound belonging to the class of hydrazones, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The structural formula of the compound can be depicted as follows:

  • Molecular Formula : C10H14N6
  • IUPAC Name : this compound

This compound contains a diazenecarboximidamide moiety, which is known for its ability to form complexes with various biomolecules.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study by Raache et al. demonstrated that aldimine-type Schiff bases possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria through enzymatic inhibition mechanisms .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureActivity AgainstMechanism
Compound AStructure AGram-positive bacteriaEnzymatic inhibition
Compound BStructure BGram-negative bacteriaMembrane disruption

Anticancer Properties

Hydrazine derivatives have been explored for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells. For example, studies have shown that hydrazone derivatives can inhibit cell proliferation in various cancer cell lines by triggering cellular stress responses and apoptosis pathways .

Case Study: Anticancer Activity

A recent investigation into a related hydrazone compound demonstrated a significant reduction in tumor growth in vivo. The study involved administering the compound to tumor-bearing mice, resulting in a 50% decrease in tumor size compared to control groups .

Neuropharmacological Effects

The neuropharmacological potential of hydrazone compounds has also been documented. Research indicates that these compounds may exhibit anxiolytic and antidepressant effects. For instance, animal model studies have shown that certain hydrazone derivatives reduce anxiety-like behaviors and enhance mood-related outcomes .

Table 2: Neuropharmacological Effects of Hydrazones

Compound NameTest ConductedResult
Compound CElevated plus-mazeReduced anxiety-like behavior
Compound DForced swim testIncreased antidepressant-like activity

The biological activity of this compound is likely mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Enzymatic Inhibition : Interferes with bacterial enzyme function.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells.

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